molecular formula C7H8ClNO2 B591555 (2-Chloro-6-methoxypyridin-3-yl)methanol CAS No. 1228898-61-0

(2-Chloro-6-methoxypyridin-3-yl)methanol

Cat. No.: B591555
CAS No.: 1228898-61-0
M. Wt: 173.596
InChI Key: UUVUBTFCQLRCPK-UHFFFAOYSA-N
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Description

(2-Chloro-6-methoxypyridin-3-yl)methanol is a valuable pyridine-based building block in organic synthesis and pharmaceutical research. This compound is primarily utilized in the development of novel active pharmaceutical ingredients (APIs), particularly in the synthesis of compounds targeting neurological and metabolic disorders . Its molecular structure, featuring both a chloro and a methoxy substituent on the pyridine ring along a hydroxymethyl group, makes it a versatile intermediate for further functionalization, such as oxidation to the corresponding aldehyde or nucleophilic substitution reactions . Researchers employ this compound in the design and construction of complex molecules for drug discovery campaigns, leveraging its rigid, planar ring system to influence the overall geometry and properties of the target compound . It also finds application in agricultural science for the design of new pesticides and herbicides . The compound is for research and further manufacturing use only and is strictly not for direct human or consumer use .

Properties

IUPAC Name

(2-chloro-6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVUBTFCQLRCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 6 Methoxypyridin 3 Yl Methanol and Analogues

Regioselective Synthetic Pathways to (2-Chloro-6-methoxypyridin-3-yl)methanol

Achieving the desired 2, 3, 6-substitution pattern on the pyridine (B92270) ring requires careful control of regioselectivity. The synthetic routes often begin with a pre-functionalized pyridine or involve the construction of the substituted ring system. Key strategies include leveraging the directing effects of existing substituents to guide the introduction of new functional groups.

Directed Ortho-Metalation and Formylation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgharvard.edu

In the context of synthesizing precursors for this compound, a methoxy (B1213986) group at the C2 position of the pyridine ring can serve as a moderate DMG. wikipedia.orgorganic-chemistry.org The reaction of 2-methoxypyridine (B126380) with a strong lithium base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to lithiation primarily at the C3 position. acs.orgclockss.org This is because direct addition of the organolithium reagent to the C=N bond of the pyridine can be a competing reaction, which is often mitigated by using sterically hindered amide bases at low temperatures. clockss.org

Once the C3-lithiated intermediate is formed, it can be quenched with an appropriate electrophile. For the synthesis of the target molecule's precursor, formylation is required. This can be achieved by reacting the lithiated pyridine with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The subsequent workup yields the 2-methoxy-pyridine-3-carbaldehyde derivative. The chloro-substituent can either be present on the starting material (e.g., starting with 6-chloro-2-methoxypyridine) or introduced at a later stage. For instance, lithiation of 2-chloropyridine (B119429) can be directed to the C3 position using LTMP, which upon reaction with a formylating agent, can yield 2-chloro-3-formylpyridine. youtube.com

Table 1: Directed Ortho-Metalation Examples on Pyridine Scaffolds
Starting MaterialReagentPosition of MetalationElectrophileProduct
2-MethoxypyridineLDA or LTMPC3DMF2-Methoxypyridine-3-carbaldehyde
2-ChloropyridineLTMPC3Benzoyl Chloride2-Chloro-3-benzoylpyridine
2-ChloropyridineLDA/Copper ChlorideC6Benzoyl Chloride2-Chloro-6-benzoylpyridine

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including pyridines. wikipedia.org Aromatic rings, typically nucleophilic, can become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org In pyridine, the ring nitrogen itself acts as an electron-withdrawing feature, facilitating SNAr reactions, particularly at the C2 and C4 positions.

A plausible synthetic route to this compound involves starting with a di- or tri-substituted pyridine precursor. For example, 2,6-dichloropyridine (B45657) can serve as a versatile starting material. The reaction of 2,6-dichloropyridine with sodium methoxide (B1231860) in methanol (B129727) can lead to the selective substitution of one of the chloro groups with a methoxy group. google.com The regioselectivity of this substitution can be influenced by reaction conditions and the presence of other substituents on the ring. chemrxiv.org For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482). google.com The nitro group at the C3 position strongly activates the ring for nucleophilic attack.

Similarly, the hydrolysis of 2-chloropyridine to 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) using potassium hydroxide (B78521) demonstrates the susceptibility of the C2 position to nucleophilic displacement. acs.org The synthesis of 2-methoxypyridine-3,4-dicarbonitriles from their 2-chloro counterparts with sodium methoxide further illustrates the utility of SNAr in preparing functionalized methoxypyridines. researchgate.net The synthesis of the key intermediate, 6-chloro-2-methoxypyridine-3-carbaldehyde, can be envisioned from a dichlorinated precursor, followed by selective methoxylation and subsequent functionalization. nih.govsigmaaldrich.com

Functional Group Transformations and Reductions for Pyridylmethanol Formation

Once the correctly substituted pyridine core with a carbonyl group (aldehyde or ester) at the C3 position is synthesized, the final step is the reduction to the hydroxymethyl group. Furthermore, this pyridylmethanol can serve as a versatile intermediate for the synthesis of analogues, such as aminomethyl derivatives.

Carbonyl Reduction Methodologies to Hydroxymethyl Groups

The reduction of a carbonyl group, such as an aldehyde or a carboxylic acid, to a primary alcohol is a common and essential transformation in organic synthesis. For the conversion of a precursor like 2-chloro-6-methoxypyridine-3-carbaldehyde to this compound, several reducing agents can be employed.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for the reduction of aldehydes and ketones. It is generally compatible with a wide range of functional groups. Another approach involves catalytic hydrogenation. For instance, 3-pyridinecarboxaldehyde (B140518) can be prepared by the controlled hydrogenation of 3-cyanopyridine (B1664610) using a palladium or platinum catalyst, where the reaction is stopped at the aldimine stage and then hydrolyzed. google.com A similar catalytic approach can be used to reduce the aldehyde to the alcohol.

For the reduction of a carboxylic acid precursor, such as 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, a more powerful reducing agent is typically required. Borane-tetrahydrofuran complex (BH₃·THF) is effective for this transformation, quantitatively converting the carboxylic acid to the corresponding alcohol. chemicalbook.com

Table 2: Carbonyl Reduction Methods for Pyridine Derivatives
Starting MaterialReducing AgentProductReference
Pyridine-3-carbaldehydeCatalytic Hydrogenation (Pd/Pt)(Pyridin-3-yl)methanol google.com
2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acidBorane-THF complex(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol chemicalbook.com
PyridinecarboxamidesSamarium diiodide/H₂OMethylpyridines clockss.org

Amine Derivatization via Gabriel Synthesis from Pyridylmethanols

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. wikipedia.orgyoutube.comname-reaction.com This method can be adapted to convert alcohols, like pyridylmethanols, into primary amines.

The process begins by converting the hydroxymethyl group of a pyridylmethanol, such as this compound, into a good leaving group, typically a halide. This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding pyridylmethyl halide.

The resulting pyridylmethyl halide is then used to alkylate a phthalimide (B116566) salt, such as potassium phthalimide. libretexts.org The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), attacking the electrophilic carbon of the pyridylmethyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. wikipedia.orglibretexts.org

Finally, the primary amine is liberated from the phthalimide intermediate. This is commonly done by hydrazinolysis, using hydrazine (B178648) (N₂H₄). libretexts.orgmasterorganicchemistry.com The hydrazine cleaves the N-alkylphthalimide, yielding the desired primary aminomethylpyridine and a phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org This multi-step process provides a reliable route to primary amine analogues from pyridylmethanol precursors.

Catalytic Strategies in the Synthesis of this compound Precursors

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. researchgate.net The synthesis of precursors for this compound can benefit significantly from various transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.org These reactions are pivotal for constructing C-C and C-heteroatom bonds in functionalized pyridine systems.

Palladium-catalyzed cross-coupling reactions are particularly prominent. acs.org For instance, pyridine N-oxides can undergo Pd-catalyzed C-H activation and cross-coupling with alkyl bromides or other heterocycles to introduce substituents at the C2 position. acs.orgnih.gov While this may not be directly applicable for C3 functionalization, it highlights the power of catalytic C-H activation.

For building the substituted pyridine core, reactions like the Suzuki or Negishi cross-coupling can be employed. researchgate.net These methods involve the reaction of an organometallic reagent (e.g., organoboron or organozinc) with a halide-substituted pyridine in the presence of a palladium catalyst. This allows for the precise introduction of carbon-based substituents. While direct catalytic formylation can be challenging, these cross-coupling strategies are invaluable for creating complex pyridine precursors that can then be converted to the desired aldehyde through subsequent steps. The development of nickel-based catalysts has also provided new avenues for C-S and other cross-coupling reactions on pyridine scaffolds. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been instrumental in the synthesis of complex molecules, including substituted pyridines. dntb.gov.uaprinceton.edu These reactions offer a versatile approach to introduce a wide range of functional groups onto the pyridine ring.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide or triflate, is a premier method for creating biaryl compounds and other conjugated systems. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

In the context of synthesizing analogues of this compound, the chloro- and methoxy- substituents significantly influence the reactivity of the pyridine ring. For instance, in a related system, the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids showed that the substitution pattern and the nature of the boronic acid dictate the regioselectivity of the reaction. nih.gov The presence of a methoxy group can influence the reaction's outcome through electronic effects and potential chelation with the metal center. nih.gov

The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. While aryl iodides and bromides are common substrates, modified conditions have enabled the use of less reactive aryl chlorides. libretexts.org For example, the use of specific phosphine (B1218219) ligands can enhance catalyst activity and stability. The synthesis of various aryl ketones via palladium-catalyzed coupling reactions highlights the broad applicability of these methods.

A typical synthetic approach for an analogue of this compound using a Suzuki-Miyaura reaction could involve coupling a boronic acid or ester at the 3-position of a pre-functionalized 2-chloro-6-methoxypyridine (B123196) core. The table below illustrates a generalized Suzuki-Miyaura reaction scheme for this purpose.

Reactant 1 Reactant 2 Catalyst Base Product
2-Chloro-3-bromo-6-methoxypyridineArylboronic acidPd(PPh₃)₄K₂CO₃2-Chloro-3-aryl-6-methoxypyridine
(2-Chloro-6-methoxypyridin-3-yl)boronic acidAryl halidePd(OAc)₂ / LigandCs₂CO₃2-Chloro-6-methoxy-3-arylpyridine
This table represents a generalized scheme and specific conditions may vary.

Emerging Catalytic Methods for Regioselective Pyridine Functionalization

While classical cross-coupling reactions are well-established, there is a continuous drive to develop more direct and efficient methods for pyridine functionalization, particularly those that proceed via C-H activation. nih.gov These emerging methods bypass the need for pre-functionalized starting materials, offering improved atom economy and simplified synthetic routes. acs.org

Recent advancements have focused on achieving regioselectivity at positions that are traditionally difficult to functionalize, such as the C3 and C4 positions of the pyridine ring. nih.gov For electron-deficient pyridines, palladium-catalyzed C3-selective arylation has been developed using specific ligands like 1,10-phenanthroline. nih.govacs.org The addition of silver salts has been found to be crucial in achieving high regioselectivity in some of these transformations. nih.gov

Another innovative strategy involves the temporary dearomatization of the pyridine ring. researchgate.net This approach alters the intrinsic reactivity of the pyridine, enabling functionalization at otherwise inaccessible positions. For instance, a one-pot method for the enantioselective C3-allylation of pyridines has been reported, which involves borane-catalyzed hydroboration to form a dihydropyridine (B1217469) intermediate, followed by a palladium-catalyzed allylation. researchgate.net

Photochemical methods are also gaining prominence. A recently developed strategy utilizes the reactivity of pyridinyl radicals, generated through single-electron transfer (SET) reduction of pyridinium (B92312) ions, to achieve functionalization. acs.org This approach diverges from classical Minisci-type reactions and enables distinct positional selectivity. acs.org

The table below summarizes some emerging catalytic methods for pyridine functionalization.

Method Catalyst/Reagent Target Position Key Feature
C-H ArylationPd(OAc)₂ / 1,10-phenanthrolineC3Direct functionalization of electron-deficient pyridines. nih.govacs.org
C-H Allylation via DearomatizationBorane / Palladium CatalystC3Tandem catalysis enables enantioselective functionalization. researchgate.net
Photochemical Radical FunctionalizationPhotoredox Catalyst / Dithiophosphoric acidVariesUtilizes the unique reactivity of pyridinyl radicals. acs.org
C4-Alkylation via Blocking GroupAgNO₃ / (NH₄)₂S₂O₈C4Employs a temporary blocking group to direct alkylation. nih.gov

These advanced methodologies provide a powerful toolkit for the synthesis of this compound and its analogues. The choice of method depends on the desired substitution pattern and the availability of starting materials. The continued development of regioselective and efficient catalytic systems will undoubtedly facilitate the discovery of novel pyridine-containing compounds with important applications.

Mechanistic Studies and Chemical Reactivity of 2 Chloro 6 Methoxypyridin 3 Yl Methanol

Nucleophilic Substitution Reactions Involving the Chloro Moiety in Pyridylmethanols

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. wikipedia.orgimperial.ac.uk In (2-Chloro-6-methoxypyridin-3-yl)methanol, the chloro group at the C2 position is susceptible to displacement by nucleophiles. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which helps to stabilize it. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol (B129727) have shown that these reactions follow second-order kinetics and are characterized by large negative ρ values in Hammett plots. researchgate.net This indicates the development of significant negative charge in the transition state, consistent with the formation of a Meisenheimer-type intermediate in the rate-determining step. researchgate.net Similarly, reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have been shown to be second-order in piperidine, suggesting a mechanism where deprotonation of the addition intermediate is the rate-controlling step. nih.gov

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

2-Substituent k (L² mol⁻² s⁻¹) at 25°C ΔH‡ (kcal/mol) ΔS‡ (cal mol⁻¹ K⁻¹)
-CN 2.1 x 10⁻² 11.8 -29
-F 6.8 x 10⁻⁵ 13.1 -32
-Cl 6.5 x 10⁻⁵ 13.9 -29
-Br 6.6 x 10⁻⁵ 14.1 -28
-I 6.5 x 10⁻⁵ 15.3 -24

Data sourced from a study on N-methylpyridinium substrates, illustrating the relative reactivity of halo-substituents in a related system. nih.gov

Redox Chemistry of the Pyridine Nucleus and Hydroxymethyl Group

The redox chemistry of this compound involves both the pyridine nucleus and the hydroxymethyl substituent. The pyridine ring, similar to tertiary amines, can be oxidized at the nitrogen atom. wikipedia.org This reaction is typically carried out using peracids, such as m-CPBA, to form the corresponding Pyridine-N-oxide. The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain types of reactions. For instance, it activates the ring towards electrophilic substitution, a reaction that is otherwise difficult for pyridines. wikipedia.org

The hydroxymethyl group (-CH₂OH) at the C3 position is a primary alcohol and can undergo oxidation to form the corresponding aldehyde (2-chloro-6-methoxynicotinaldehyde) or further to the carboxylic acid (2-chloro-6-methoxynicotinic acid). This transformation can be achieved using a variety of standard oxidizing agents. Conversely, the parent compound itself can be synthesized via the reduction of the corresponding carboxylic acid or its ester. For example, a documented synthesis involves the reduction of a derivative of 2,6-dichloropyridine-3-carboxylic acid using a borane-THF complex. chemicalbook.com

The pyridine nucleus itself can be reduced, although this typically requires harsh conditions such as catalytic hydrogenation. The hydrogenation of pyridine derivatives is a highly exothermic process. researchgate.net The presence of substituents on the ring influences the thermodynamics of this reaction.

Kinetic studies of oxidation-reduction reactions between pyridine nucleotides and flavins have provided deep insights into the electron transfer mechanisms involving the pyridine core in biological systems, highlighting the capacity of the ring to participate in both one- and two-electron transfer processes. acs.org

Electrophilic Aromatic Substitution Patterns on the this compound Core

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally less facile than on benzene (B151609). wikipedia.orgimperial.ac.uk The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. This effect makes the pyridine ring resemble a strongly deactivated benzene derivative like nitrobenzene. wikipedia.org When SₑAr does occur, it preferentially happens at the C3 and C5 positions, as attack at C2, C4, or C6 leads to a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom.

In this compound, the directing effects of the three existing substituents must be considered to predict the regiochemical outcome of an electrophilic attack.

Methoxy (B1213986) Group (-OCH₃) at C6: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to the C5 position (ortho).

Chloro Group (-Cl) at C2: Halogens are deactivating but ortho-, para-directing. It would direct towards the C3 and C5 positions.

Hydroxymethyl Group (-CH₂OH) at C3: This is a weakly deactivating, ortho-, para-directing group. It would direct towards the C2, C4, and C6 positions.

The unoccupied positions on the ring are C4 and C5. The directing effects of the substituents converge to strongly favor substitution at the C5 position . The powerful activating and ortho-directing effect of the C6-methoxy group is the dominant factor, reinforced by the para-directing effect of the C2-chloro group. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation would be expected to yield the 5-substituted product almost exclusively.

To overcome the inherent low reactivity of the pyridine ring towards SₑAr, it is often necessary to first perform an N-oxidation. The resulting pyridine-N-oxide is much more reactive towards electrophiles. wikipedia.org

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
-OCH₃ C6 +R >> -I Strongly Activating Ortho, Para (to C5, C3)
-Cl C2 -I > +R Deactivating Ortho, Para (to C3, C5)
-CH₂OH C3 Weak -I Weakly Deactivating Ortho, Para (to C2, C4, C6)

Predicted outcome for an incoming electrophile (E⁺) is the C5 position, driven primarily by the methoxy group.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for reaction at one position over another. For this compound, this is a key consideration in both nucleophilic and electrophilic substitutions.

Nucleophilic Substitution: The reaction is highly regioselective for the C2 position, as this is where the leaving group (chloro) is located. Substitution at other positions is not observed under typical SNAr conditions. Studies on analogous systems like 2,4-dichloroquinazolines consistently show that nucleophilic attack occurs preferentially at one position over the other, demonstrating the powerful influence of the heterocyclic core on regioselectivity. nih.gov

Electrophilic Substitution: As discussed in section 3.3, the regioselectivity is governed by the combined directing effects of the existing substituents. The C5 position is the overwhelmingly favored site for electrophilic attack due to the strong activating and directing influence of the methoxy group at C6. imperial.ac.uk

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For this compound, the molecule itself is achiral. Stereoselectivity becomes relevant in reactions that could create a new stereocenter. For example, if the hydroxymethyl group were oxidized to a ketone (which is not possible here, but illustrates the principle) and then reduced, a chiral center could be formed. The stereochemical outcome of such a reaction would depend on the steric hindrance imposed by the adjacent substituents on the pyridine ring, potentially favoring the approach of a reagent from one face of the molecule over the other. However, for most common reactions of this molecule, such as substitution at the ring or simple oxidation of the alcohol, stereoselectivity is not a primary factor.

Reaction Kinetics and Thermodynamic Considerations in Pyridine Chemistry

The rates and equilibria of reactions involving pyridine and its derivatives are governed by fundamental kinetic and thermodynamic principles.

Reaction Kinetics: The rate of a reaction is influenced by factors such as the nature of the reactants, solvent, and temperature. For SNAr reactions of chloropyridines, the rate is highly dependent on the electronic properties of both the pyridine substrate and the nucleophile. researchgate.net The presence of electron-withdrawing groups on the pyridine ring generally increases the reaction rate. researchgate.net The solvent also plays a crucial role; polar aprotic solvents are often used as they can solvate the cation while leaving the nucleophile relatively free and reactive. Kinetic studies of pyridine derivative reactions often involve measuring rate constants under various conditions to elucidate the reaction mechanism, as seen in the determination of reaction orders and the calculation of activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation. researchgate.netnih.govacs.org

Thermodynamic Considerations: Thermodynamics determines the extent to which a reaction will proceed and the position of the equilibrium. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For a reaction to be spontaneous, the change in Gibbs free energy must be negative. The hydrogenation of the pyridine ring, for instance, is a highly exothermic process (negative ΔH), making it thermodynamically favorable. researchgate.net Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate thermodynamic properties and predict the feasibility of a reaction pathway. unjani.ac.id Such calculations have shown that the synthesis of pyridine from pyrylium (B1242799) salts is an exothermic and exergonic process. unjani.ac.id The thermodynamic stability of the pyridine ring (resonance energy ~117 kJ/mol) means that reactions which disrupt this aromaticity are generally disfavored unless a strong driving force exists. imperial.ac.uk

Table 3: Thermodynamic Data for Hydrogenation of Pyridine Derivatives (Gas Phase)

Compound ΔH° (kJ/mol)
Pyridine -194.2
2-Methylpyridine -193.3
3-Methylpyridine -196.3
4-Methylpyridine -196.0
2,6-Dimethylpyridine -191.7

Data illustrates the influence of substituents on the enthalpy of hydrogenation, a key thermodynamic parameter. researchgate.net

Strategic Derivatization and Scaffold Development Based on 2 Chloro 6 Methoxypyridin 3 Yl Methanol

Design and Synthesis of Pyridylmethanol-Derived Building Blocks for Complex Organic Molecules

The synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanol itself lays the foundation for its use as a building block. Typically, pyridylmethanols are prepared via the reduction of the corresponding carboxylic acids or their esters. For instance, the related compound (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is synthesized by the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using a borane-THF complex. chemicalbook.com A similar strategy, such as the sodium borohydride (B1222165) reduction of methyl 2-chloro-6-methoxynicotinate, can be employed to produce this compound.

Once synthesized, this compound serves as a versatile scaffold. The three distinct functional groups—hydroxyl, chloro, and methoxy (B1213986)—offer orthogonal reactivity, allowing for sequential and selective modifications.

The hydroxyl group can be readily oxidized to an aldehyde for subsequent reactions like Wittig olefinations or reductive aminations. It can also be converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution or transformed into an ether or ester.

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

The methoxy group at the 6-position influences the electronic properties of the pyridine (B92270) ring and can be cleaved to reveal a pyridone scaffold, which offers different biological activities and further functionalization points.

This multi-functional nature allows chemists to design and construct a wide array of more complex building blocks, such as diamines, bi-aryl compounds, and fused heterocyclic systems, from a single, readily accessible starting material.

Exploration of Pyridylmethanol Analogues with Modified Substituent Patterns

The exploration of analogues of this compound is crucial for understanding structure-activity relationships (SAR) in medicinal chemistry programs. By systematically modifying the substituents, chemists can fine-tune the physicochemical and pharmacological properties of the resulting molecules.

The identity and position of the halogen and alkoxy groups significantly impact the reactivity and biological profile of the pyridine scaffold. Researchers have synthesized various isomers and analogues to explore this chemical space. For example, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860), demonstrating the feasibility of displacing the chloro group. google.com Furthermore, the nitration of 2,6-dichloropyridine (B45657) can yield 2,6-dichloro-3-nitropyridine (B41883), a precursor that can be selectively functionalized. google.com This highlights that precursors with different halogenation patterns are accessible starting points for creating diverse analogues.

Table 2: Selected Analogues and Isomers of this compound
Compound NameCAS NumberKey Structural Difference
(6-Chloro-2-methoxypyridin-3-yl)methanol1260812-74-5Isomeric position of chloro and methoxy groups
2-Chloro-6-methoxy-3-nitropyridine38533-61-8Nitro group instead of hydroxymethyl
(2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol917396-39-5Trifluoromethyl group instead of methoxy

The introduction of new functional groups is a key strategy for expanding the utility of the pyridylmethanol scaffold. The chloro group at the 2-position is particularly amenable to transformation.

Amines: Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups. The reaction of a 2-chloropyridine (B119429) with an amine (e.g., ammonia (B1221849) or a primary/secondary amine) can yield the corresponding 2-aminopyridine (B139424) derivative. For example, a patent describes the ammonolysis of 2,6-dichloro-3-nitropyridine to produce 2-amino-6-chloro-3-nitropyridine, showcasing the displacement of a chloro group with an amino group. google.com This transformation is valuable as the resulting aminopyridine can serve as a key building block for constructing fused heterocycles or as a hydrogen bond donor in ligand-receptor interactions.

Boronic Acids: The conversion of the chloro group to a boronic acid or ester via palladium-catalyzed cross-coupling reactions (e.g., Miyaura borylation) is another critical derivatization. This would transform the pyridylmethanol into a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of a wide range of aryl and heteroaryl substituents. This strategy is fundamental in modern medicinal chemistry for generating libraries of bi-aryl compounds.

Medicinal Chemistry Applications of this compound Scaffolds as Intermediates

The 2-chloro-6-methoxypyridine (B123196) framework is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The title compound serves as a key intermediate, providing a pre-functionalized core that can be elaborated into target drug molecules. For instance, the closely related intermediate 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline is pivotal in the synthesis of quinoline-based inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer. atlantis-press.com The synthesis of this key intermediate from simpler starting materials underscores the value of the chloro-methoxy substituted heterocyclic motif in constructing complex therapeutic agents. atlantis-press.com

In ligand-based drug design, the structural and electronic features of a scaffold are paramount. The this compound scaffold offers several key features for rational ligand design:

Hydrogen Bonding: The primary alcohol provides a crucial hydrogen bond donor and acceptor site. The pyridine nitrogen and the methoxy oxygen act as additional hydrogen bond acceptors.

Vectorial Diversity: The three functional groups point in different directions, allowing for the exploration of three-dimensional space within a target's binding pocket.

Reactive Handle: The chloro group serves as a reactive handle for late-stage functionalization, enabling the synthesis of a library of analogues for SAR studies via cross-coupling reactions.

These features make the scaffold an attractive starting point for designing ligands for various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties while retaining key binding interactions. niper.gov.inresearchgate.net

Scaffold Hopping: The 2-chloro-6-methoxypyridine core can be "hopped" to other heterocyclic systems, such as pyrimidines, triazolopyridines, or quinolines. rsc.orgnih.gov This strategy can address issues like metabolic instability associated with the original scaffold or explore new intellectual property space. For example, incorporating an additional nitrogen atom into a pyridine ring to form a pyrimidine (B1678525) or triazolopyridine can block sites of metabolism. niper.gov.innih.gov

Bioisosteric Replacements: The substituents on the pyridine ring are ripe for bioisosteric replacement. cambridgemedchemconsulting.comnih.gov

The chloro group can be replaced with other groups like trifluoromethyl (CF₃), cyano (CN), or even a methyl group to modulate electronic and steric properties.

The methoxy group can be swapped for other small alkoxy groups (e.g., ethoxy), a fluorine atom, or an amino group to alter hydrogen bonding potential and metabolic stability. A notable example in the literature demonstrates that a 2-difluoromethylpyridine can serve as an effective bioisostere for a pyridine-N-oxide, enhancing biological activity. rsc.org

These strategies allow medicinal chemists to systematically modify the this compound scaffold to generate novel compounds with improved drug-like properties.

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 6 Methoxypyridin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environments of the hydrogen and carbon atoms, respectively. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic shielding around a nucleus. For (2-Chloro-6-methoxypyridin-3-yl)methanol, the substituents on the pyridine (B92270) ring—a chloro group, a methoxy (B1213986) group, and a hydroxymethyl group—exert distinct electronic effects that influence the chemical shifts of the ring's protons and carbons.

In the ¹H NMR spectrum, two distinct signals are expected in the aromatic region for the two protons on the pyridine ring. The methoxy group (-OCH₃) protons typically appear as a sharp singlet in the upfield region, while the methylene protons (-CH₂OH) of the hydroxymethyl group also produce a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.

In the ¹³C NMR spectrum, six unique carbon signals are anticipated. The chemical shifts of the pyridine ring carbons are influenced by the electronegative chlorine and nitrogen atoms and the electron-donating methoxy group. The carbon of the methoxy group and the methylene carbon of the hydroxymethyl group will have characteristic chemical shifts in the aliphatic region of the spectrum.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom PositionNucleusExpected Chemical Shift (δ, ppm)Multiplicity
H4¹H~7.7 - 7.9Doublet
H5¹H~7.2 - 7.4Doublet
-CH₂OH¹H~4.6 - 4.8Singlet/Doublet
-OCH₃¹H~3.9 - 4.1Singlet
-OH¹HVariableSinglet/Triplet
C2¹³C~158 - 162-
C6¹³C~163 - 167-
C4¹³C~138 - 142-
C3¹³C~125 - 129-
C5¹³C~110 - 114-
-CH₂OH¹³C~58 - 62-
-OCH₃¹³C~53 - 57-

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the substitution pattern on the pyridine ring. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a cross-peak between the signals of the H4 and H5 protons would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting different functional groups. For instance, correlations would be expected from the methoxy protons (-OCH₃) to the C6 carbon and from the methylene protons (-CH₂OH) to carbons C2, C3, and C4, definitively confirming the placement of the substituents.

Table 2. Key Expected 2D NMR Correlations for Structural Confirmation.
ExperimentCorrelating NucleiExpected Key Cross-PeaksInformation Gained
COSY¹H ↔ ¹HH4 ↔ H5Confirms adjacency of ring protons.
HSQC¹H ↔ ¹³C (1-bond)H4 ↔ C4; H5 ↔ C5; -CH₂OH ↔ -CH₂OH; -OCH₃ ↔ -OCH₃Assigns protons to their directly bonded carbons.
HMBC¹H ↔ ¹³C (2-3 bonds)-OCH₃ ↔ C6Confirms methoxy group position at C6.
-CH₂OH ↔ C2, C3, C4Confirms hydroxymethyl group position at C3.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. researchgate.netijtsrd.com The techniques are complementary and offer valuable information about the bonds present in this compound.

Characteristic absorption bands in the FT-IR spectrum would include a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic groups, C-O stretching for the ether and alcohol functionalities, C=C and C=N stretching vibrations from the pyridine ring, and a C-Cl stretching vibration. researchgate.net

Table 3. Characteristic Vibrational Frequencies.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchAlcohol (-OH)3200 - 3600 (broad)
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100
C-H Stretch (Aliphatic)-OCH₃, -CH₂OH2850 - 3000
C=C, C=N StretchPyridine Ring1400 - 1650
C-O StretchEther (-OCH₃), Alcohol (-CH₂OH)1050 - 1300
C-Cl StretchChloro-aromatic600 - 800

Mass Spectrometry Techniques (ESI-HMRS) for Accurate Mass Determination

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HMRS) is a vital tool for determining the precise molecular weight and elemental formula of a compound. nih.gov ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. rasayanjournal.co.in High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) to several decimal places.

This high accuracy allows for the calculation of the elemental formula. For this compound (C₇H₈ClNO₂), the measured accurate mass of the [M+H]⁺ ion must match the theoretical calculated mass. Furthermore, the presence of chlorine provides a distinct isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, which serves as a definitive confirmation of the presence of a single chlorine atom in the molecule. mdpi.com

Table 4. High-Resolution Mass Spectrometry Data.
IonElemental FormulaTheoretical m/zIsotopic PeakRelative Abundance
[M+H]⁺C₇H₉³⁵ClNO₂⁺174.0316A100%
[M+H]⁺C₇H₉³⁷ClNO₂⁺176.0287A+2~32%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The pyridine ring acts as a chromophore, and its absorption profile is influenced by the attached substituents.

For substituted pyridines like this compound, characteristic electronic transitions include π → π* and n → π* transitions. researchgate.netlibretexts.org The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. researchgate.net The solvent can also influence the position of these absorption bands. researchgate.net

Table 5. Expected Electronic Transitions.
Transition TypeDescriptionExpected λmax Range (nm)
π → π* (E-band)High-intensity transition within the aromatic system.~200 - 230
π → π* (B-band)Lower-intensity transition within the aromatic system.~260 - 290
n → π* (R-band)Low-intensity transition of non-bonding electrons on Nitrogen. researchgate.net~290 - 320

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of the target compound and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. helixchrom.com A solution of the compound is passed through a column packed with a stationary phase (commonly C18 silica) under high pressure. A mobile phase (e.g., a mixture of acetonitrile and water) carries the sample through the column. helixchrom.com Components separate based on their differential partitioning between the stationary and mobile phases, and their elution is detected, typically by a UV detector, to produce a chromatogram. The purity of the sample can be estimated from the relative area of the peak corresponding to the main compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. rasayanjournal.co.in As compounds elute from the HPLC column, they are directly introduced into the ion source of a mass spectrometer. This allows for the confirmation of the molecular weight of the compound corresponding to each peak in the chromatogram, providing a powerful tool for identifying impurities and byproducts in a reaction mixture. nih.gov

Table 6. Typical HPLC/LC-MS Conditions for Analysis.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) rasayanjournal.co.in
Mobile PhaseGradient of Acetonitrile and Water (with formic acid or ammonium acetate) rasayanjournal.co.innih.gov
Flow Rate0.5 - 1.0 mL/min rasayanjournal.co.in
Detection (HPLC)UV Detector (e.g., at 270 nm)
Detection (LC-MS)Mass Spectrometer with ESI source (Positive Ion Mode) rasayanjournal.co.in
ApplicationPurity assessment, reaction monitoring, impurity identification.

Computational and Theoretical Investigations of 2 Chloro 6 Methoxypyridin 3 Yl Methanol

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are foundational in computational chemistry for predicting the properties of molecules. DFT, particularly with hybrid functionals like B3LYP and B3PW91, has proven to be a reliable method for obtaining a balance between accuracy and computational cost, making it suitable for studying pyridine (B92270) derivatives. nih.govdergipark.org.tr These calculations are used to determine a molecule's stable structure, vibrational modes, and electronic characteristics.

A critical first step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For (2-Chloro-6-methoxypyridin-3-yl)methanol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The combination of DFT calculations with experimental data provides a powerful approach to understanding the molecular characteristics of chemical compounds. nanobioletters.com

Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nanobioletters.comresearchgate.net A good correlation between the calculated and experimental vibrational spectra helps to confirm the synthesized structure. nanobioletters.com

Table 1: Illustrative Predicted Geometric Parameters for this compound Note: This table is a hypothetical representation of data that would be generated from a DFT calculation. Specific values require a dedicated computational study.

Parameter Bond/Angle Predicted Value
Bond Length C2-Cl ~1.74 Å
C6-O1 ~1.36 Å
C3-C7 (Methanol) ~1.51 Å
O2-H (Methanol) ~0.97 Å
Bond Angle Cl-C2-N1 ~116°
C5-C6-O1 ~125°
C2-C3-C7 (Methanol) ~121°

| Dihedral Angle | C4-C3-C7-O2 | ~-85° |

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nanobioletters.com The map displays color-coded regions of electrostatic potential on the electron density surface.

Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen and oxygen atoms. nih.gov

Blue Regions : Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack. These regions would be expected around the hydrogen atoms, particularly the hydroxyl proton. nih.gov

Green Regions : Represent neutral potential.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO for NMR)

Computational methods are widely used to predict spectroscopic parameters, which serve as a valuable tool for structural confirmation when compared with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective approach for calculating the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.trresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these calculated shifts to those obtained from an experimental NMR spectrum helps to validate the molecular structure and assign the observed signals to specific atoms. nanobioletters.com

Table 2: Illustrative Comparison of Theoretical and Experimental NMR Shifts Note: This table demonstrates the methodology. Actual values would be derived from specific computational and experimental studies.

Atom Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C2 (C-Cl) ~155 Data not available
C3 (C-CH₂OH) ~125 Data not available
C4 ~110 Data not available
C5 ~140 Data not available

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.com This method is instrumental in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. nih.gov For this compound, docking studies could be performed to investigate its potential interactions with various enzymes or receptors. The process involves placing the ligand into the active site of the protein and calculating its binding affinity, often reported as a binding energy in kcal/mol. nih.govjbcpm.com A lower binding energy suggests a more stable and favorable interaction. Such studies on related heterocyclic compounds have been used to explore their potential as anticancer agents or acetylcholinesterase inhibitors. nih.govmdpi.com

Non-Linear Optical Properties and Electronic Applications of Pyridine Derivatives

Pyridine and its derivatives are a class of organic materials that have attracted significant interest for their non-linear optical (NLO) properties. ias.ac.inresearchgate.net NLO materials can alter the properties of light and have potential applications in photonics, optoelectronics, and optical signal processing. nih.govias.ac.in The NLO response of a molecule is related to its ability to be polarized by an external electric field. Key parameters such as polarizability (α) and the first-order hyperpolarizability (β) are calculated using quantum chemical methods to quantify a molecule's NLO activity. ias.ac.in

The presence of electron-donating groups (like methoxy (B1213986) and hydroxymethyl) and electron-withdrawing atoms (like chlorine and the pyridine nitrogen) within a π-conjugated system, as seen in this compound, is a structural feature often associated with enhanced NLO properties. nih.gov Theoretical calculations of these parameters can predict whether a molecule is a good candidate for NLO applications, guiding the synthesis of new materials for advanced technologies. nih.govias.ac.in

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific thermodynamic and kinetic modeling of reactions involving this compound. At present, detailed computational studies focusing on the reaction mechanisms, transition states, and energy profiles for this particular compound are not publicly available.

While general principles of computational chemistry allow for the theoretical investigation of reaction thermodynamics and kinetics, specific data sets, including reaction energies, activation barriers, and rate constants for this compound, have not been published. Such studies would be invaluable for understanding its reactivity, stability, and potential transformation pathways.

Typically, thermodynamic and kinetic modeling of a compound like this compound would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. These methods can be employed to:

Determine Ground State Geometries and Energies: Calculating the most stable three-dimensional structure of the molecule and its corresponding energy.

Map Reaction Pathways: Identifying the sequence of elementary steps for a given reaction, including the structures of all intermediates and transition states.

Calculate Thermodynamic Properties: Determining key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. This data helps to predict the spontaneity and equilibrium position of a reaction.

Predict Kinetic Parameters: Calculating the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This is crucial for determining the reaction rate.

Hypothetical Data Tables for Illustrative Purposes:

The following tables are provided as examples of how data from thermodynamic and kinetic modeling studies of this compound could be presented. It is crucial to note that the values in these tables are purely hypothetical and are not based on actual experimental or computational data.

Table 1: Hypothetical Thermodynamic Data for a Postulated Reaction

This table illustrates the kind of thermodynamic parameters that would be calculated for a hypothetical reaction, such as the oxidation of the methanol (B129727) group.

Reaction ParameterCalculated Value (units)
Enthalpy of Reaction (ΔH)Value (kJ/mol)
Entropy of Reaction (ΔS)Value (J/mol·K)
Gibbs Free Energy of Reaction (ΔG)Value (kJ/mol)

Table 2: Hypothetical Kinetic Data for a Postulated Reaction

This table shows the type of kinetic data that would be generated from computational modeling, providing insights into the reaction rate.

Kinetic ParameterCalculated Value (units)
Activation Energy (Ea)Value (kJ/mol)
Pre-exponential Factor (A)Value (s⁻¹)
Rate Constant (k) at 298 KValue (s⁻¹)

Future computational research in this area would be highly beneficial for the scientific community, providing fundamental insights into the chemical behavior of this compound and facilitating its potential applications in various fields of chemical synthesis.

Functional and Catalytic Roles in Chemical Research

Utilization as a Synthetic Intermediate in Complex Organic Synthesis

(2-Chloro-6-methoxypyridin-3-yl)methanol is a key starting material in the multi-step synthesis of complex heterocyclic compounds. Its utility is demonstrated in the preparation of biologically active molecules, such as kinase inhibitors. For instance, it is a crucial precursor in the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have been identified as inhibitors of the c-Kit kinase, a protein involved in certain types of cancer. google.com

The synthesis of these complex molecules often involves the initial modification of the hydroxymethyl group of this compound, followed by subsequent reactions on the pyridine (B92270) ring. For example, the alcohol can be converted to a more reactive leaving group, facilitating nucleophilic substitution. The chloro and methoxy (B1213986) groups on the pyridine ring also offer sites for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures.

A general representation of its use in a synthetic pathway is outlined below:

StepReactantReagent/ConditionProduct
1This compoundOxidizing agent2-Chloro-6-methoxynicotinaldehyde
22-Chloro-6-methoxynicotinaldehydeAmineImine intermediate
3Imine intermediateCyclization reactionFused heterocyclic system

This table illustrates a common strategy where the alcohol is first oxidized to an aldehyde, which then undergoes condensation with an amine to form an imine. This intermediate can then be cyclized to generate a more complex, fused heterocyclic system, which is a common scaffold in many pharmaceutical agents. The synthesis of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol from a carboxylic acid precursor highlights a typical reduction step to obtain the pivotal alcohol functionality. chemicalbook.com

Exploration of Catalytic Activities of this compound or its Metal Complexes

While direct catalytic applications of this compound itself are not widely reported, its structural motifs are integral to ligands used in catalysis. Pyridine-based ligands are well-known for their ability to coordinate with transition metals to form catalytically active complexes. These complexes are employed in a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, enabling it to bind to a metal center. The substituents on the pyridine ring, namely the chloro and methoxy groups, can influence the electronic properties of the metal complex, thereby tuning its catalytic activity and selectivity. For instance, the electron-withdrawing nature of the chlorine atom can affect the electron density at the metal center, which is a critical factor in many catalytic cycles.

Although specific studies on the catalytic activity of metal complexes derived from this compound are scarce, the broader class of pyridine-containing ligands has been extensively studied. For example, palladium complexes of substituted pyridines have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net Ruthenium complexes bearing pyridine-based ligands have also demonstrated high efficiency in transfer hydrogenation reactions of carbonyl compounds. researchgate.net The potential for this compound to serve as a ligand in such catalytic systems remains an area for future exploration.

Role in Chemical Biology for Target Identification and Mechanistic Elucidation (in vitro focus)

The core structure of this compound is found in molecules designed to interact with biological targets. While direct in vitro studies on this specific compound are limited, its derivatives have been investigated for their biological activity.

Enzyme Inhibition Mechanism Studies

Derivatives of this compound are of interest in the study of enzyme inhibition. As mentioned earlier, complex molecules synthesized from this intermediate have been shown to act as kinase inhibitors. google.com Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pyridine ring of the core structure can form key interactions, such as hydrogen bonds, with the amino acid residues in the active site of a kinase, leading to inhibition of its catalytic activity.

Potential in Agrochemical and Industrial Chemical Development of Pyridine Derivatives

The substituted pyridine core of this compound is a common feature in many agrochemicals and industrial chemicals. Chlorinated pyridine derivatives, in particular, are important intermediates in the synthesis of a wide range of pesticides, including herbicides and fungicides.

For example, the related compound 2-chloro-6-trichloromethylpyridine is a key intermediate in the production of the fungicide picoxystrobin (B33183) and the herbicide Picolinafen. google.com While not a direct application of this compound, this highlights the importance of the 2-chloro-6-substituted pyridine scaffold in the agrochemical industry. The methoxy group in the target compound can also be a site for further functionalization or can influence the biological activity of the final product.

The general synthetic utility of chloropyridine derivatives is also evident in the preparation of insecticides. The process for preparing 2-chloro-5-chloromethylpyridine, an intermediate for insecticides, starts from 2-alkoxy-5-alkoxymethyl-pyridine derivatives, underscoring the industrial relevance of such substituted pyridines. google.com

The potential applications of this compound in these sectors are summarized in the table below, based on the applications of structurally related compounds.

IndustryPotential Application of DerivativesExample of Related Compound Application
AgrochemicalSynthesis of fungicides and herbicides2-Chloro-6-trichloromethylpyridine for picoxystrobin
Industrial ChemicalIntermediate for specialty chemicalsSynthesis of substituted pyridines for various applications

Structure Activity Relationship Sar and Rational Design Based on the 2 Chloro 6 Methoxypyridin 3 Yl Methanol Framework

Influence of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical reactivity and intermolecular interactions of (2-Chloro-6-methoxypyridin-3-yl)methanol are dictated by the electronic and steric properties of its three substituents: the chloro group at the 2-position, the methoxy (B1213986) group at the 6-position, and the methanol (B129727) group at the 3-position.

The chloro group at the 2-position is a moderately deactivating, ortho-para directing substituent. Its electron-withdrawing nature through induction decreases the electron density of the pyridine (B92270) ring, making it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The chloro group can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and ligand-receptor binding.

The methanol group at the 3-position introduces a site for both hydrogen bond donation (from the hydroxyl proton) and acceptance (at the hydroxyl oxygen). This greatly influences the compound's solubility in polar solvents and its ability to form intermolecular hydrogen bonds, which are critical for biological activity and crystal engineering. ebi.ac.uk The hydroxymethyl group is considered to have a permeability-reducing effect on the pyridine ring. nih.gov

A study on the substitution reaction of a series of 2-chloropyridine (B119429) derivatives found that the reaction was significantly affected by the electron-withdrawing strength and position of the substituents. researchgate.net Molecular orbital calculations confirmed the influence of these substituents on the reaction rate through the formation of a Meisenheimer complex. researchgate.net In the case of this compound, the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group, along with the steric and hydrogen-bonding contributions of the methanol group, creates a unique reactivity profile.

The combined effect of these substituents on the pyridine ring's electronic properties is complex. Computational studies on substituted pyridines have shown that both electron-donating and electron-withdrawing groups significantly impact the geometry and electronic structure of the ring. rsc.org The presence of both a chloro and a methoxy group on the same pyridine ring creates a push-pull system that can be fine-tuned to modulate the compound's reactivity and interactions.

Modulating Lipophilicity, Electronic Properties, and Steric Hindrance through Derivatization

Derivatization of the this compound framework is a key strategy for optimizing its properties for specific applications. Modifications can be targeted at the methanol group, the pyridine ring, or by replacing the existing substituents.

Lipophilicity , a critical parameter for drug absorption and distribution, can be modulated by altering the substituents. The inherent lipophilicity of the parent scaffold can be increased by replacing the methanol group with larger, non-polar moieties or by introducing alkyl or aryl groups onto the pyridine ring. Conversely, introducing more polar functional groups or additional hydrogen bond donors/acceptors would decrease lipophilicity.

Electronic properties can be systematically tuned. For instance, replacing the methoxy group with a stronger electron-donating group, such as an amino group, would increase the electron density of the pyridine ring. Conversely, substitution with a stronger electron-withdrawing group, like a nitro or cyano group, would decrease it. The electronic nature of substituents on the pyridine ring has been shown to influence various properties, including the catalytic ability of pyridinium (B92312) compounds. princeton.edu

Steric hindrance can be manipulated by introducing bulky groups at various positions. This can be used to control the regioselectivity of reactions or to probe the steric requirements of a biological target. For example, studies on the reaction of 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can induce regioselectivity towards the 6-position. researchgate.net

The synthesis of various substituted pyridines has been explored, providing routes to a wide range of derivatives. For example, the metallation of 2-chloropyridine allows for the introduction of various carbonyl functionalities at the 3-position, which can be further modified. rsc.org Additionally, N-(substituted-pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their biological activity, demonstrating the feasibility of creating complex molecules based on a substituted pyridine core. acs.org

The following table illustrates potential derivatization strategies and their predicted impact on the physicochemical properties of the this compound framework.

Modification Site Derivative Example Predicted Change in Lipophilicity Predicted Change in Electronic Properties Predicted Change in Steric Hindrance
3-Methanol Group3-Methoxymethyl etherIncreaseMinimalMinimal
3-Methanol Group3-Carboxylic acidDecreaseElectron-withdrawingMinimal
6-Methoxy Group6-Amino groupDecreaseIncreased electron donationMinimal
6-Methoxy Group6-Trifluoromethyl groupIncreaseIncreased electron withdrawalIncreased
Pyridine RingAddition of a 4-methyl groupIncreaseIncreased electron donationIncreased
Pyridine RingAddition of a 5-fluoro groupMinimalIncreased electron withdrawalMinimal

Comparative Analysis with Analogous Pyridine and Quinoline (B57606) Systems

To better understand the SAR of this compound, it is instructive to compare it with analogous pyridine and quinoline systems.

Pyridine Analogues:

The parent compound, 3-pyridinemethanol , lacks the chloro and methoxy substituents. ebi.ac.uknih.govchemicalbook.comnbinno.com It is a highly polar molecule with a predicted pKa of around 13.68. chemicalbook.com The introduction of the 2-chloro and 6-methoxy groups in this compound significantly alters the electronic landscape of the pyridine ring. The chloro group makes the ring more electron-deficient, while the methoxy group partially compensates for this effect. This push-pull electronic nature is absent in 3-pyridinemethanol.

In (2-Chloro-3-pyridinyl)methanol , the absence of the 6-methoxy group results in a more electron-deficient pyridine ring compared to the title compound. mdpi.comchemicalbook.com This would likely lead to different reactivity patterns, particularly in nucleophilic substitution reactions.

A study on the permeability of mono-substituted pyridines provided a rank-order of substituent effects, with 3-Cl being less permeable than 3-CH2OH, which in turn is less permeable than the parent pyridine. nih.gov This suggests that both the chloro and methanol groups contribute to reducing the permeability of the pyridine scaffold.

Quinoline Analogues:

Quinolines are bicyclic aromatic compounds containing a benzene (B151609) ring fused to a pyridine ring. This extended π-system generally leads to increased lipophilicity and different electronic properties compared to pyridines.

The following table provides a comparative overview of the key features of these analogous systems.

Compound Ring System Key Substituents Notable Physicochemical Features
This compoundPyridine2-Chloro, 6-Methoxy, 3-MethanolPush-pull electronics, H-bond donor/acceptor
3-PyridinemethanolPyridine3-MethanolPolar, H-bond donor/acceptor
(2-Chloro-3-pyridinyl)methanolPyridine2-Chloro, 3-MethanolElectron-deficient ring, H-bond donor/acceptor
(2-Chloro-6-methylquinolin-3-yl)methanolQuinoline2-Chloro, 6-Methyl, 3-MethanolExtended π-system, increased lipophilicity

Computational SAR and QSAR Modeling Approaches

Computational methods, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the properties of molecules like this compound and its derivatives.

Computational SAR studies can provide insights into the electronic properties of the molecule. For instance, Density Functional Theory (DFT) calculations can be used to determine the charge distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.net These calculations can help rationalize the observed reactivity and intermolecular interactions. For example, computational analysis of substituted pyridines has been used to explain the effect of substituents on permeability, indicating that aqueous desolvation is a key factor. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. These models often use molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

While no specific QSAR studies on this compound were found, numerous studies on related pyridine and quinoline derivatives demonstrate the utility of this approach. For example, 3D-QSAR models have been developed for pyridine-substituted pyrimidines as kinase inhibitors, leading to the identification of key structural features for activity. nih.gov Another study employed QSAR to investigate pyridine and bipyridine derivatives for anticancer activity, resulting in the design of a novel inhibitor. chemrevlett.com Similarly, QSAR modeling has been used to predict the toxicity of chloroquinoline derivatives. acs.org

For the this compound framework, a QSAR study could involve synthesizing a library of derivatives with systematic variations in the substituents at the 2-, 3-, and 6-positions. By measuring a specific property of interest (e.g., binding affinity to a target protein, or a physicochemical property like solubility) and calculating a set of molecular descriptors for each derivative, a QSAR model could be developed. Such a model could then be used to predict the properties of unsynthesized derivatives, thereby guiding the rational design of new compounds with improved characteristics.

The following table lists some common molecular descriptors that would be relevant for a QSAR study of this compound derivatives.

Descriptor Class Specific Descriptors Property Encoded
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity, polar interactions
Steric Molecular weight, Molar refractivity, Verloop steric parametersSize and shape of the molecule
Lipophilic LogP, Polar Surface Area (PSA)Solubility, permeability
Topological Connectivity indices, Wiener indexMolecular branching and shape

By leveraging these computational approaches, the exploration of the chemical space around the this compound scaffold can be accelerated, leading to the efficient discovery of new molecules with desired properties.

Future Research Directions and Emerging Paradigms in 2 Chloro 6 Methoxypyridin 3 Yl Methanol Chemistry

Development of Greener and Sustainable Synthetic Routes for Pyridylmethanols

The chemical industry's increasing focus on sustainable development has spurred research into environmentally benign synthetic methods. chemistryjournals.net Traditional syntheses of functionalized pyridines often rely on multi-step processes that may use hazardous reagents and generate significant waste. chemistryjournals.net The future of pyridylmethanol synthesis lies in the adoption of green chemistry principles to minimize environmental impact. chemistryjournals.net

Key strategies for greener synthesis include:

Catalytic Processes: The development of catalytic routes, such as the one developed for ibuprofen (B1674241) by the BHC Company, significantly improves atom economy and reduces waste. chemistryjournals.net For pyridine (B92270) synthesis, the use of magnetic nanocatalysts in multicomponent reactions (MCRs) is a promising green approach, as the catalysts have high surface-to-volume ratios and are easily recoverable. nih.gov

Alternative Solvents and Conditions: Green chemistry encourages replacing traditional volatile and toxic organic solvents with alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Furthermore, techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Renewable Feedstocks: A long-term goal is the use of renewable feedstocks. Synthetic biology, for example, has enabled the production of the antimalarial drug artemisinin (B1665778) from genetically engineered yeast, providing a sustainable alternative to extraction from plants. chemistryjournals.net Similar bio-based routes could be envisioned for pyridine precursors in the future.

Efficient Transformations: The reduction of nicotinic acid derivatives to pyridylmethanols is a key synthetic step. While traditional methods may use reagents like borane-THF complexes or sodium borohydride (B1222165), future research will likely focus on catalytic hydrogenation or enzymatic reductions to improve the green credentials of this transformation. chemicalbook.comchemicalbook.com

Advanced Functionalization Techniques for Enhanced Molecular Diversity

To explore the full potential of (2-Chloro-6-methoxypyridin-3-yl)methanol as a scaffold, advanced methods for its structural modification are essential. Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing pyridine rings without the need for pre-functionalized substrates. rsc.orgnih.gov

Recent breakthroughs are paving the way for unprecedented molecular diversity:

Regioselective C-H Functionalization: The pyridine ring's electronic nature makes direct and selective functionalization challenging. rsc.orgnih.gov However, innovative strategies are overcoming these hurdles. Transition-metal catalysis, photocatalysis, and the use of pyridine phosphonium (B103445) salts have enabled transformations at various positions on the ring. nih.gov A significant advance is the development of methods for the highly sought-after meta-C-H functionalization. analytik.newsnih.gov This is achieved through a temporary de-aromatization of the pyridine ring, which reverses its electronic properties and allows for the selective introduction of a wide array of functional groups, including trifluoromethyl and halogen groups, via radical or ionic pathways. analytik.newsnih.gov

Diverse Coupling Reactions: Transition-metal catalyzed reactions are a mainstay for building molecular complexity. beilstein-journals.org These methods allow for the C-H alkylation, arylation, and heteroarylation of the pyridine core. beilstein-journals.org Annulation reactions can also be used to construct fused heterocyclic systems from pyridine substrates. beilstein-journals.org For a compound like this compound, the existing chloro-substituent can also be a handle for cross-coupling reactions, while the other positions on the ring could be targeted by modern C-H activation techniques.

Table 1: Advanced Functionalization Techniques for Pyridine Derivatives
TechniqueDescriptionPosition(s) FunctionalizedKey AdvantagesReference
meta-C-H FunctionalizationA temporary dearomatization-rearomatization process that reverses the ring's electronic properties.metaAccess to a difficult-to-functionalize position; broad scope for introducing various groups. analytik.newsnih.gov
Transition-Metal Catalyzed C-H ActivationUse of transition metals (e.g., Palladium, Rhodium) to directly functionalize C-H bonds.ortho, meta, paraHigh regioselectivity and efficiency for creating C-C and C-heteroatom bonds. nih.govbeilstein-journals.org
PhotocatalysisUses light energy to drive chemical reactions, often under mild conditions.VariousMild reaction conditions, high regioselectivity, enables challenging transformations. nih.gov
Deprotonative MetalationUse of a strong base to deprotonate a C-H bond, followed by trapping with an electrophile.C-2, C-4Provides access to specific positions based on acidity, such as the C-2 position in halopyridines. acs.org

Integrated Experimental and Computational Approaches for Mechanistic Understanding

The synergy between experimental and computational chemistry provides deep insights into the structure, properties, and reactivity of molecules. researchgate.netrsc.org For derivatives of this compound, this integrated approach is crucial for rational design and for understanding reaction mechanisms.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool used to model molecular systems. semanticscholar.orgbohrium.com DFT calculations can predict optimized geometries, vibrational spectra (FT-IR), and electronic properties that can be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy. researchgate.net This comparison validates the computational model and allows for a deeper understanding of the molecule's structural features. researchgate.net

Mechanistic Elucidation: By mapping potential energy surfaces and identifying transition states, computational studies can elucidate complex reaction mechanisms. semanticscholar.org This is particularly valuable for understanding the regioselectivity observed in C-H functionalization reactions or for predicting the most stable products of a reaction. researchgate.net

Structure-Property Relationships: Computational methods can calculate key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. semanticscholar.orgnih.gov The HOMO-LUMO gap provides information about the molecule's reactivity and electronic transitions, which can be correlated with experimental UV-Vis spectra and biological activity. researchgate.netsemanticscholar.org Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. bohrium.com

Table 2: Integrated Experimental and Computational Methods
MethodTypeInformation GainedReference
DFT/B3LYPComputationalOptimized molecular geometry, vibrational frequencies, HOMO-LUMO gap, thermodynamic properties. researchgate.netbohrium.comnih.gov
SC-XRDExperimentalPrecise bond lengths, bond angles, and crystal packing information. researchgate.net
FT-IR/NMR SpectroscopyExperimentalInformation on functional groups and molecular structure. researchgate.net
Molecular DockingComputationalPredicts the preferred orientation of a ligand when bound to a biological target. nih.govbohrium.com

Exploration of Novel Biological Targets and Interaction Modalities (non-clinical)

Pyridine derivatives are prevalent in FDA-approved drugs and are a focus of drug discovery programs. rsc.orgacs.org Non-clinical research aims to identify new biological targets and understand how these molecules interact with them, providing the foundation for future therapeutics. Derivatives of this compound could be investigated for a wide range of biological activities.

Anticancer Agents: Many research efforts focus on pyridine-containing compounds as anticancer agents. acs.orgnih.gov Novel diarylpyridines have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.gov Other pyridine-based molecules are being developed as inhibitors of PIM-1 kinase, an enzyme implicated in several human cancers. acs.org Molecular docking studies are often used to predict how these compounds bind to their protein targets, guiding the design of more potent inhibitors. acs.orgnih.gov

Antimicrobial Agents: With rising antibiotic resistance, there is a critical need for new antimicrobial compounds. researchgate.net Pyridine derivatives have shown promise in this area. nih.govresearchgate.netmdpi.com Research has demonstrated that novel pyridine compounds can exhibit significant antibacterial activity, and computational studies help to elucidate the structure-activity relationship (SAR) and binding modes with bacterial proteins. nih.govresearchgate.net

Enzyme Inhibition: Beyond cancer and infectious diseases, pyridine scaffolds are explored for activity against a variety of enzyme targets. For example, dihydropyrimidinones have been studied as inhibitors of the kinesin Eg5, a motor protein essential for mitosis, presenting a novel approach to cancer treatment. mdpi.com

Table 3: Biological Targets for Pyridine-Based Compounds (Non-Clinical)
Derivative ClassBiological TargetTherapeutic AreaKey FindingsReference
DiarylpyridinesTubulin (Colchicine Site)AnticancerCompound 10t showed potent antiproliferative activity and disrupted microtubule structure. nih.gov
Pyridine-based compoundsPIM-1 KinaseAnticancerDesigned molecules induce apoptosis and autophagy in MCF-7 breast cancer cells. acs.org
DihydropyrimidinonesKinesin Eg5AnticancerInhibition of Eg5 leads to strong cytotoxic activity with potentially fewer side effects than tubulin binders. mdpi.com
ThienopyridinesBacterial ProteinsAntimicrobialNewly synthesized derivatives exhibited strong antimicrobial activity against E. coli and other strains. researchgate.net

Application in Advanced Materials and Supramolecular Chemistry Research

The unique electronic and coordinating properties of the pyridine ring make it a valuable component in materials science and supramolecular chemistry. rsc.orgnih.gov this compound and its derivatives can serve as building blocks for functional materials and complex molecular architectures.

Supramolecular Assemblies: Pyridines are excellent ligands for metal ions and can participate in hydrogen bonding and π-stacking interactions. nih.gov These properties are harnessed to construct complex supramolecular structures. For example, terpyridine-metal complexes can self-assemble into extended aggregates, rings, and other architectures with interesting redox and luminescent properties. nih.gov These assemblies have potential applications in molecular switches, optical devices, and sensors. nih.gov Bis(1,2,3-triazolyl)pyridine motifs have been incorporated into macrocycles that can form nanotubes in the solid state and bind anions in solution. rsc.org

Functional Materials: Pyridine units can be incorporated into polymers and framework materials to tune their properties. acs.org In one study, pyridine was used to modify a covalent-organic framework (COF), resulting in enhanced stability in humid air. rsc.org This demonstrates how simple pyridine molecules can be used to post-synthetically modify advanced materials to improve their performance. The development of new synthetic strategies for pyridine-based ligands is opening avenues for their use in metallosupramolecular assemblies and functional polymers. acs.org

Molecular Recognition: The principles of supramolecular chemistry are being applied to develop host-guest systems for molecular separation. For instance, specific host compounds have been designed to selectively bind and separate different pyridine isomers, a challenging task due to their similar physical properties. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.